2-Chloro-4-nitrobenzo[d]oxazole
Overview
Description
2-Chloro-4-nitrobenzo[d]oxazole is a heterocyclic compound with the molecular formula C7H3ClN2O3. It is a derivative of benzoxazole, characterized by the presence of a chlorine atom at the second position and a nitro group at the fourth position on the benzoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-nitrobenzo[d]oxazole typically involves the nitration of 2-chlorobenzoxazole. The process begins with the chlorination of benzoxazole to introduce the chlorine atom at the desired position. This is followed by a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and safe production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-nitrobenzo[d]oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Substituted benzoxazole derivatives.
Reduction: 2-Chloro-4-aminobenzo[d]oxazole.
Oxidation: Oxidized benzoxazole derivatives.
Scientific Research Applications
2-Chloro-4-nitrobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and as a potential drug candidate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-nitrobenzo[d]oxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The chlorine atom enhances the compound’s reactivity and specificity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-nitrophenol
- 2-Chloro-4-nitroaniline
- 4-Chloro-2-nitrobenzoic acid
Uniqueness
2-Chloro-4-nitrobenzo[d]oxazole stands out due to its benzoxazole ring structure, which imparts unique chemical properties and reactivity. Compared to similar compounds, it offers a distinct combination of chlorine and nitro functionalities on a heterocyclic framework, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-chloro-4-nitro-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O3/c8-7-9-6-4(10(11)12)2-1-3-5(6)13-7/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQADUQJCCASNNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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